Methyl 2-(2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetamido)benzoate
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Description
Methyl 2-(2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetamido)benzoate is a chemical compound with a complex structure. It is used in scientific research due to its unique properties and potential applications . The compound’s name provides insights into its composition: it contains a benzoate moiety, an acetamido group, and a thioether linkage.
Molecular Structure Analysis
The molecular formula of This compound is C~9~H~13~N~3~O~2~ , with an average mass of approximately 195.22 Da . The compound’s structure includes a pyrimidine ring, a morpholine group, and a thioether linkage. For a visual representation, refer to the ChemSpider entry .
Scientific Research Applications
Synthesis and Biological Activity
Novel heterocyclic compounds derived from similar chemical frameworks have been synthesized, showcasing a methodology that could be applicable to Methyl 2-(2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetamido)benzoate. These compounds exhibit significant biological activities, such as COX-2 inhibitory, analgesic, and anti-inflammatory properties, hinting at the potential pharmacological applications of related compounds (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Derivatives with structural similarities have been synthesized and evaluated for antimicrobial activity. Such studies underline the potential use of this compound in developing new antimicrobial agents, given its structural components that could interact with microbial targets (Majithiya & Bheshdadia, 2022).
Properties
IUPAC Name |
methyl 2-[[2-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-13-11-16(23-7-9-27-10-8-23)22-19(20-13)28-12-17(24)21-15-6-4-3-5-14(15)18(25)26-2/h3-6,11H,7-10,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSELDSXYTMCZEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC=C2C(=O)OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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